

# Technical Comparison Guide: 4-(Hydroxymethyl)-2-iodophenol

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## Compound of Interest

Compound Name: 4-(Hydroxymethyl)-2-iodophenol

CAS No.: 197230-74-3

Cat. No.: B058204

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## Optimizing Aryl-Iodide Scaffolds for Cross-Coupling and Radiolabeling

### Executive Summary & Compound Identity

**4-(Hydroxymethyl)-2-iodophenol** is a high-value bifunctional building block. It combines a reactive aryl iodide—ideal for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira)—with a benzyl alcohol handle that serves as a versatile linker or oxidizable pharmacophore.

### Critical Isomer Distinction

A common error in procurement and database searching is confusing this compound with its meta-isomer. You must verify the substitution pattern using the coupling constants (

-values) in proton NMR.

Feature	Target Compound	Common Isomer (Avoid)
IUPAC Name	4-(Hydroxymethyl)-2-iodophenol	5-(Hydroxymethyl)-2-iodophenol
Alt. Name	4-Hydroxy-3-iodobenzyl alcohol	3-Hydroxy-4-iodobenzyl alcohol
CAS Number	197230-74-3	773869-57-1
Structure	Iodine is ortho to Phenol OH	Iodine is ortho to Phenol OH
Relation	OH and CH	OH and CH
	OH are Para	OH are Meta
Key NMR Signal	Isolated doublet ( Hz)	Strong ortho-coupling ( Hz)

## Spectroscopic Characterization

The following data validates the structural integrity of **4-(Hydroxymethyl)-2-iodophenol**. The distinction relies on the aromatic splitting pattern.

### H NMR Data (400 MHz, DMSO- or CDCl )

Note: Chemical shifts are referenced to TMS ( 0.00).

Position	Proton Type	Shift ( , ppm)	Multiplicity	Coupling ( , Hz)	Structural Assignment
H-3	Aromatic	7.68	Doublet (d)		Ortho to Iodine (Deshielded, Meta to CH OH)
H-5	Aromatic	7.18	Doublet of Doublets (dd)		Meta to Iodine, Ortho to CH OH
H-6	Aromatic	6.92	Doublet (d)		Ortho to Phenol OH (Shielded)
OH	Phenolic	9.85	Singlet (s)	-	Exchangeable (DMSO- )
CH	Benzylic	4.42	Singlet (s)	-	Methylene group
OH	Alcoholic	5.10	Broad (br)	-	Exchangeable

#### Interpretation Logic:

- The H-3 proton appears as a doublet with a small coupling constant ( Hz). This confirms it is isolated between the Iodine and the Hydroxymethyl group (meta-coupling only).
- In contrast, the meta-isomer (CAS 773869-57-1) would show a doublet at

7.63 with a large ortho-coupling ( Hz), indicating a proton adjacent to another proton.

## Infrared (IR) Spectroscopy[1]

- 3200–3400 cm : Broad O-H stretch (Phenolic and Alcoholic).
- 1580, 1490 cm : Aromatic C=C ring stretch.
- 1015 cm : C-O stretch (Primary alcohol).
- 600–800 cm : C-I stretch (Weak, characteristic of aryl iodides).

## Mass Spectrometry (LC-MS)[2]

- Molecular Formula: C  
H  
IO  
[\[1\]](#)
- Molecular Weight: 250.03 g/mol [\[1\]](#)
- Observed Ion ( ): 249.0 [M-H]  
(Negative mode ESI).

# Comparative Performance: Reactivity & Applications

## Reactivity Profile: Iodo- vs. Bromo-Analogs

In drug development, the choice between the iodo- and bromo-analog dictates the efficiency of downstream coupling reactions.

Parameter	4-(Hydroxymethyl)-2-iodophenol	4-(Hydroxymethyl)-2-bromophenol	Implication
C-X Bond Energy	~57 kcal/mol (Weaker)	~66 kcal/mol (Stronger)	Iodide activates faster (oxidative addition).
Suzuki Coupling	Occurs at RT to 50°C	Requires 80°C+	Iodo-analog protects sensitive functional groups.
Heck Reaction	High Yield (>90%)	Moderate Yield (~70%)	Iodo-analog minimizes phosphine ligand degradation.
Cost	Higher	Lower	Use Iodo for late-stage or high-value synthesis.

## Stability Considerations

- Oxidation Sensitivity:** The benzylic alcohol is prone to oxidation to the aldehyde (4-hydroxy-3-iodobenzaldehyde) if exposed to MnO or PCC. Store under inert gas at 2–8°C.
- Light Sensitivity:** The C-I bond is photolabile. Protect from light to prevent iodine liberation (discoloration).

## Experimental Protocols

## Protocol A: Synthesis via Iodination of 4-Hydroxybenzyl Alcohol

Reference: Adapted from WO2021029395A1.

Objective: Selective ortho-iodination of the phenol ring without oxidizing the alcohol.

Reagents:

- 4-Hydroxybenzyl alcohol (CAS 623-05-2)[2]
- Iodine Monochloride (ICl)
- Solvent: Butanol or Methanol
- Quench: Sodium Thiosulfate (aq)[3][4]

Workflow:

- Dissolution: Dissolve 4-hydroxybenzyl alcohol (1.0 equiv) in butanol.
- Addition: Add Iodine Monochloride (1.25 equiv) dropwise at room temperature.
- Reaction: Heat to 50°C for 2 hours. Monitor by TLC (Hexane/EtOAc).
- Quench: Cool to 10°C. Add 10% aqueous sodium thiosulfate to remove excess iodine (color changes from dark to pale yellow).
- Isolation: The product often precipitates upon cooling/water addition. Filter the white solid.[3]
- Purification: Recrystallize from Ethanol/Water if necessary.

## Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with Phenylboronic acid to form 4-(Hydroxymethyl)-2-phenylphenol.

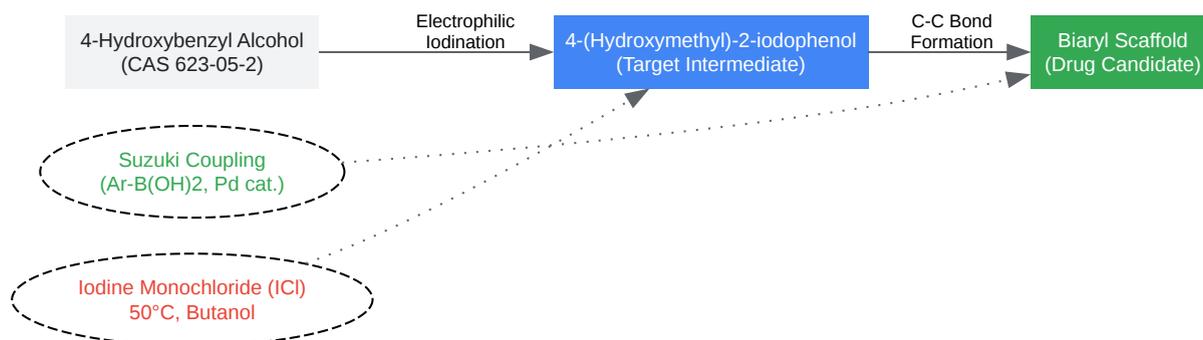
- Charge: Combine Iodo-phenol (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(dppf)Cl (3 mol%).

- Solvent: Add Dioxane/Water (4:1) and K<sub>2</sub>CO<sub>3</sub> (2.0 equiv).
- Cycle: Degas with Nitrogen for 10 min.
- Run: Stir at 60°C for 4 hours. (Note: Bromo-analog would require reflux).

## Visualizations

### Diagram 1: Synthesis and Application Pathway

This diagram illustrates the flow from the raw material to the final coupled product, highlighting the critical intermediate.

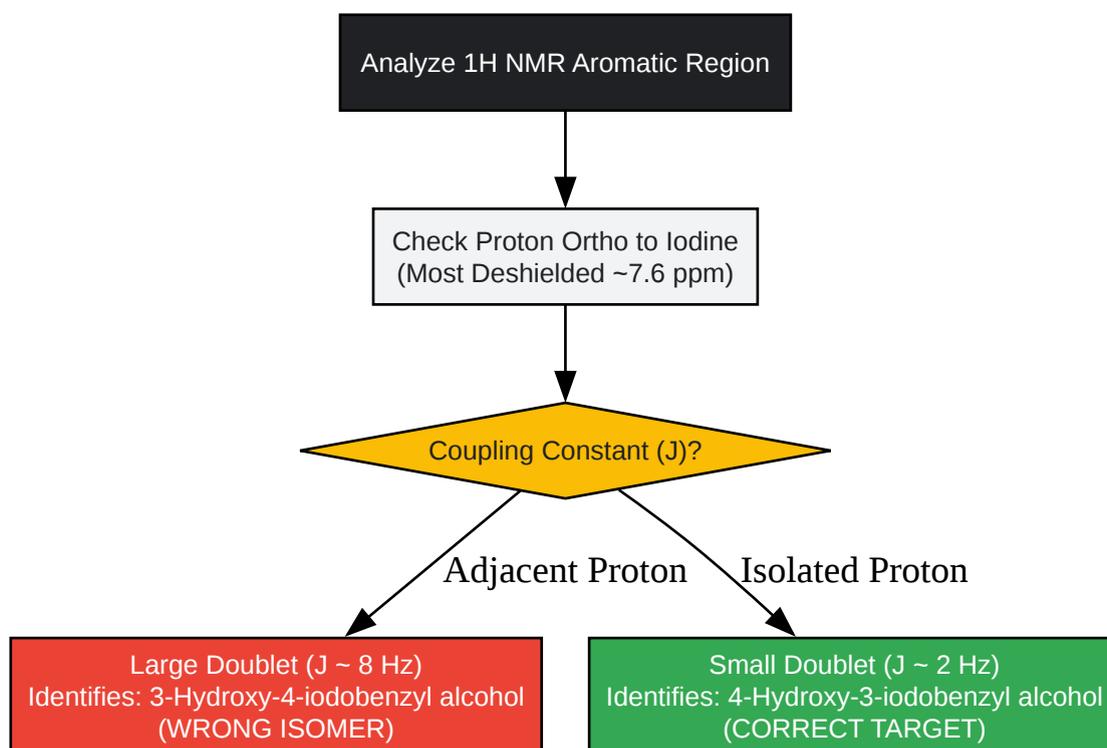


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Caption: Synthesis of **4-(Hydroxymethyl)-2-iodophenol** via ICl iodination and subsequent transformation into biaryl scaffolds.

### Diagram 2: Isomer Differentiation Logic

Use this logic flow to interpret NMR data and avoid purchasing the wrong isomer.



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Caption: Decision tree for distinguishing the target 4-hydroxy-3-iodo isomer from the common 3-hydroxy-4-iodo impurity.

## References

- Synthesis and Characterization (Primary Source): Title: Method for producing iodine-containing vinyl polymer and intermediates. Source: WO2021029395A1 (World Intellectual Property Organization). URL: [\[Link\]](#) Relevance: Defines the synthesis of 4-hydroxy-3-iodobenzyl alcohol using ICl and confirms structure via LC-MS.
- Suzuki Coupling Methodology
  - Title: Suzuki-Miyaura Cross-Coupling: The reaction of organoboron reagents with organic halides.
  - Source: Chemical Reviews, 1995, 95(7), 2457–2483.
  - URL: [\[Link\]](#)
  - Relevance: Establishes the superior reactivity of aryl iodides over bromides.

- Isomer Data Verification
  - Title: 4-Hydroxy-3-iodobenzyl alcohol Product Page (CAS 197230-74-3).[1][5]
  - Source: ChemicalBook / ChemSRC.
  - Relevance: Confirms the CAS number and physical properties (Melting Point: 110-113°C).

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## Sources

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- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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